2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

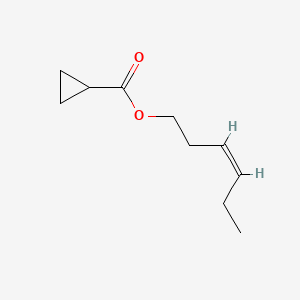

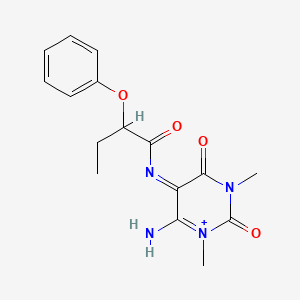

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride is a fluorinated derivative of mannose . It is a white to almost white powder or crystal . It is commonly used in the synthesis of glycopeptide antibiotics .

Synthesis Analysis

This compound is widely employed as a reactant for high yielding glycoconjugate synthesis . It acts as a glycosyl donor in the formation of N-glycosidic bonds, which are important for the biological activity of certain antibiotics .Molecular Structure Analysis

The molecular formula of this compound is C26H43FO9 . Its molecular weight is 518.62 .Chemical Reactions Analysis

This compound is used in the synthesis of glycopeptide antibiotics . It is also used as a glycosyl donor in the formation of N-glycosidic bonds .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive .Mecanismo De Acción

Target of Action

The primary target of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is the formation of N-glycosidic bonds . These bonds are crucial for the biological activity of certain antibiotics .

Mode of Action

The compound acts as a glycosyl donor in the formation of N-glycosidic bonds . It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

The compound plays a significant role in the synthesis of glycopeptide antibiotics . The formation of N-glycosidic bonds, which the compound facilitates, is a critical step in these biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of N-glycosidic bonds . These bonds are essential for the biological activity of certain antibiotics , implying that the compound could potentially enhance the effectiveness of these antibiotics.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at a temperature between 0-10°C to maintain its stability . It is also heat-sensitive , indicating that high temperatures could potentially affect its efficacy and stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of applications, such as drug delivery and drug targeting. In addition, it is a non-toxic compound that is not likely to cause any adverse reactions in laboratory animals. However, one of the limitations of this compound is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Direcciones Futuras

The potential applications of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride are numerous, and there are many future directions for research. Some of the potential future directions include further investigation of the mechanism of action of this compound, further research into its biochemical and physiological effects, and exploration of its potential applications in drug delivery and drug targeting. In addition, further research into the synthesis of this compound and its potential use in other fields, such as biotechnology, could be beneficial. Finally, further research into the safety and toxicity of this compound could be beneficial in order to ensure its safe use in laboratory experiments.

Métodos De Síntesis

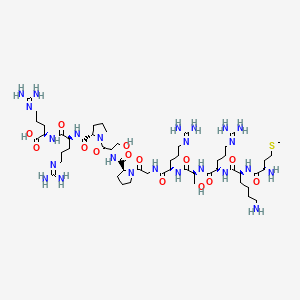

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride can be synthesized through a multistep process involving the reaction of aldehydes, such as pivaloyl chloride, and a sugar, such as D-mannose, in the presence of a fluoride source, such as potassium fluoride. The reaction is carried out in an inert atmosphere at a temperature of 0°C, and the product is purified by column chromatography.

Aplicaciones Científicas De Investigación

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride has been investigated for its potential applications in scientific research, such as drug delivery and drug targeting. It has been shown to be a promising carrier for drug delivery, as it has the ability to deliver drugs to specific sites in the body and can be used to target specific cells or tissues. In addition, this compound has been shown to be an effective inhibitor of various enzymes, including phosphatases and glycosidases.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride involves the protection of D-mannose followed by the introduction of fluorine at the anomeric position. The final step involves the deprotection of the pivaloyl groups.", "Starting Materials": [ "D-mannose", "Pivaloyl chloride", "Triethylamine", "Methanol", "Sodium fluoride", "Tetrahydrofuran", "Diethyl ether", "Dichloromethane", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Protection of D-mannose with pivaloyl chloride and triethylamine in methanol", "Purification of the protected mannose by recrystallization", "Introduction of fluorine at the anomeric position by treating the protected mannose with sodium fluoride in tetrahydrofuran", "Deprotection of the pivaloyl groups by treating the fluorinated product with a mixture of acetic acid and sodium bicarbonate in dichloromethane", "Purification of the final product by column chromatography" ] } | |

| 187269-63-2 | |

Fórmula molecular |

C26H43FO9 |

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |

Clave InChI |

YGQXZOVKBRJLJC-ZBRFXRBCSA-N |

SMILES isomérico |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

SMILES canónico |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Sinónimos |

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester](/img/no-structure.png)

![4-[(1Z)-1-Propen-1-yl]benzaldehyde](/img/structure/B576032.png)

![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)